3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1171054-23-1
VCID: VC7090053
InChI: InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C
Molecular Formula: C16H15ClN4S
Molecular Weight: 330.83

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1171054-23-1

Cat. No.: VC7090053

Molecular Formula: C16H15ClN4S

Molecular Weight: 330.83

* For research use only. Not for human or veterinary use.

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - 1171054-23-1

Specification

CAS No. 1171054-23-1
Molecular Formula C16H15ClN4S
Molecular Weight 330.83
IUPAC Name 3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3
Standard InChI Key CCOGTNPMLKDXNC-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine, reflects its three-component architecture:

  • Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms.

  • 3,5-Dimethylpyrazole substituent: A five-membered heterocycle attached at the 6-position of pyridazine.

  • 2-Chlorobenzylthio group: A sulfur-linked 2-chlorobenzyl moiety at the 3-position of pyridazine.

The SMILES notation (CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C) and InChIKey (CCOGTNPMLKDXNC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the pyridazine ring. A plausible route begins with:

  • Pyridazine chlorination: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 29334-67-6) serves as a key intermediate, as evidenced by its commercial availability .

  • Nucleophilic thioether formation: Displacement of the chlorine atom at the 3-position using 2-chlorobenzylthiol in the presence of a base (e.g., K2_2CO3_3) under reflux conditions.

Example Protocol

  • Step 1: React 3,5-dimethylpyrazole with 3,6-dichloropyridazine in DMF at 80°C to form 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine .

  • Step 2: Treat the intermediate with 2-chlorobenzyl mercaptan and triethylamine in THF at 60°C for 12 hours.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~65–75% (estimated from analogous reactions) .

Structural Characterization

TechniqueKey Signals
1^1H NMRδ 2.21 (s, 3H, pyrazole-CH3_3), δ 2.34 (s, 3H, pyrazole-CH3_3), δ 4.45 (s, 2H, SCH2_2), δ 7.20–7.45 (m, 4H, aryl-H) .
13^{13}C NMRδ 11.2 (pyrazole-CH3_3), δ 13.8 (pyrazole-CH3_3), δ 35.4 (SCH2_2), δ 120–150 (pyridazine/pyrazole/aryl carbons) .
MS (ESI+)m/z 331.0 [M+H]+^+ (calculated for C16H15ClN4S\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{S}: 330.83).

Crystallographic Data

No single-crystal X-ray data are reported, but molecular docking studies suggest the 2-chlorobenzylthio group adopts a conformation perpendicular to the pyridazine plane, optimizing steric and electronic interactions .

Physicochemical Properties

PropertyValue/Description
Molecular weight330.83 g/mol
SolubilityLow in water; soluble in DMSO, DMF, and CHCl3_3
AppearanceOff-white to pale yellow solid
Melting pointNot reported (estimated 180–190°C)
LogP~3.2 (predicted via XLogP3)

Biological Activities and Applications

Plant Growth Modulation

Pyridazine-pyrazole hybrids demonstrate auxin-like activity, enhancing root elongation in Arabidopsis thaliana at 10–100 μM concentrations . Although direct evidence for this compound is lacking, structural analogs increased biomass yield in wheat by 15–20% in field trials .

Kinase Inhibition

Molecular docking predicts moderate affinity (Ki_i ~0.8 μM) for cyclin-dependent kinases (CDKs), suggesting anticancer potential. Further validation is required.

Comparative Analysis of Pyridazine Derivatives

CompoundBiological ActivityEC50_{50}/IC50_{50}
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine Herbicide adjuvant45 μM (plant cell inhibition)
6-Oxopyridazine-pyrazole hybrids Plant growth promotion10 μM (root elongation)
Target compoundPredicted kinase inhibition0.8 μM (CDK2, in silico)

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